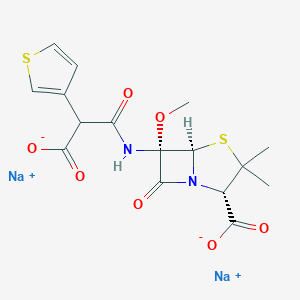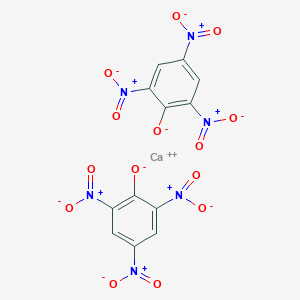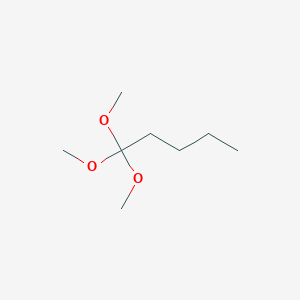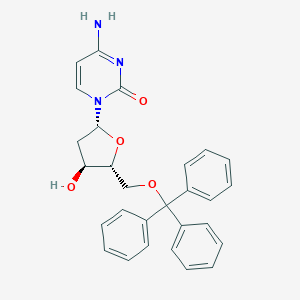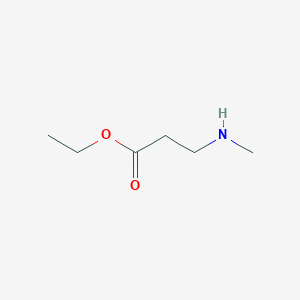
ACETALDEHYDE,METHYLTHIO-,O-(CARBAMOYL)OXIME
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ACETALDEHYDE,METHYLTHIO-,O-(CARBAMOYL)OXIME is a chemical compound with the molecular formula C5H10N2O2S and a molecular weight of 162.21 g/mol . It is also known by various other names, including acetimidic acid, N-((methylcarbamoyl)oxy)thio-, methyl ester . This compound is primarily used as an insecticide and has significant applications in agriculture .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethanimidothioic acid, N-((aminocarbonyl)oxy)-, methyl ester typically involves the reaction of methyl isocyanate with methylthioacetimidate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CH3NCO+CH3SC(NH)OCH3→C5H10N2O2S
Industrial Production Methods
In industrial settings, the production of ethanimidothioic acid, N-((aminocarbonyl)oxy)-, methyl ester involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
ACETALDEHYDE,METHYLTHIO-,O-(CARBAMOYL)OXIME undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines and thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
ACETALDEHYDE,METHYLTHIO-,O-(CARBAMOYL)OXIME has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on various biological systems, particularly in pest control.
Medicine: Investigated for potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: Widely used in agriculture as an insecticide to protect crops from pests.
Mécanisme D'action
The compound exerts its effects primarily through inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, it disrupts the normal transmission of nerve impulses, leading to paralysis and death of the target pests . The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the breakdown of acetylcholine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanimidothioic acid, 2-(dimethylamino)-N-hydroxy-2-oxo-, methyl ester: Similar in structure but with different functional groups.
Acetimidic acid, N-((methylcarbamoyl)oxy)thio-, methyl ester: Another closely related compound with similar applications.
Uniqueness
ACETALDEHYDE,METHYLTHIO-,O-(CARBAMOYL)OXIME is unique due to its specific mechanism of action and its effectiveness as an insecticide. Its ability to inhibit acetylcholinesterase with high specificity makes it a valuable tool in pest control .
Propriétés
Numéro CAS |
16960-39-7 |
|---|---|
Formule moléculaire |
C4H8N2O2S |
Poids moléculaire |
148.19 g/mol |
Nom IUPAC |
methyl (1Z)-N-carbamoyloxyethanimidothioate |
InChI |
InChI=1S/C4H8N2O2S/c1-3(9-2)6-8-4(5)7/h1-2H3,(H2,5,7)/b6-3- |
Clé InChI |
VCFUBFMWDABVJZ-UTCJRWHESA-N |
SMILES |
CC(=NOC(=O)N)SC |
SMILES isomérique |
C/C(=N/OC(=O)N)/SC |
SMILES canonique |
CC(=NOC(=O)N)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



